chemical structure and properties of 2-(Pyrimidin-2-ylsulfanyl)aniline
chemical structure and properties of 2-(Pyrimidin-2-ylsulfanyl)aniline
Technical Guide & Whitepaper
Executive Summary
2-(Pyrimidin-2-ylsulfanyl)aniline (also known as 2-[(2-aminophenyl)thio]pyrimidine) represents a "privileged scaffold" in modern medicinal chemistry. Structurally, it consists of an aniline ring linked at the ortho-position to a pyrimidine ring via a sulfur atom. This specific connectivity offers a unique combination of electronic properties and conformational pre-organization that distinguishes it from its ether (-O-) or amine (-NH-) bridged counterparts.
This guide provides an in-depth technical analysis of this molecule, focusing on its synthesis via nucleophilic aromatic substitution (
Part 1: Chemical Identity & Physicochemical Profile[1][2][3]
This molecule serves as a critical intermediate.[1][2][3] Its physical properties are dominated by the lipophilic aromatic rings balanced by the polar amine and pyrimidine nitrogens.
Table 1: Physicochemical Specifications
| Property | Data / Description |
| IUPAC Name | 2-(Pyrimidin-2-ylsulfanyl)aniline |
| Common Synonyms | 2-[(2-aminophenyl)thio]pyrimidine; 2-(2-Amino-phenylsulfanyl)-pyrimidine |
| CAS Number | 127813-33-6 (Isomer specific) |
| Molecular Formula | |
| Molecular Weight | 203.26 g/mol |
| Physical State | Crystalline Solid (Off-white to pale yellow) |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Low solubility in water.[4] |
| pKa (Calculated) | ~3.5 (Aniline |
| LogP (Predicted) | ~2.1 - 2.5 |
Structural Analysis & Graphviz Visualization
The "magic" of this scaffold lies in its conformation. The sulfur linker imposes a bond angle of approximately 100-105°, creating a "kinked" or V-shaped geometry. Furthermore, the ortho-aniline amino group acts as a hydrogen bond donor to one of the pyrimidine nitrogens. This intramolecular H-bond locks the molecule into a planar or near-planar conformation, reducing the entropic penalty upon binding to protein targets (e.g., kinase hinge regions).
Figure 1: Structural connectivity highlighting the intramolecular hydrogen bond that stabilizes the bioactive conformation.
Part 2: Synthetic Methodology
The most robust route to 2-(pyrimidin-2-ylsulfanyl)aniline is the Nucleophilic Aromatic Substitution (
Reaction Mechanism & Causality
-
Deprotonation: A base (typically
or ) deprotonates the thiol (-SH) of 2-aminothiophenol. The thiol is more acidic ( ~7-8) than the aniline amine ( ~30), ensuring selective deprotonation. -
Nucleophilic Attack: The resulting thiolate anion (
) is a "soft" nucleophile. It attacks the C-2 position of the pyrimidine ring. The 2-position is highly activated for due to the electron-withdrawing inductive effect of the two adjacent nitrogen atoms. -
Selectivity: While the aniline nitrogen could react, the thiolate is significantly more nucleophilic under these conditions, preventing the formation of the N-arylated byproduct (di-arylamine).
Experimental Protocol:
Coupling
Reagents:
-
2-Aminothiophenol (1.0 equiv)
-
2-Chloropyrimidine (1.1 equiv)
-
Potassium Carbonate (
) (2.0 equiv) -
Solvent: DMF (Dimethylformamide) or EtOH/Water (Green alternative)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiophenol (e.g., 10 mmol) in DMF (20 mL).
-
Activation: Add
(20 mmol) to the solution. Stir at room temperature for 15 minutes to generate the thiolate anion. Observation: The solution may darken slightly. -
Addition: Add 2-chloropyrimidine (11 mmol) portion-wise or as a solution in DMF.
-
Reaction: Heat the mixture to 80-90°C. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the mixture to room temperature.
-
Pour into crushed ice/water (100 mL). The product usually precipitates as a solid.
-
Filter the solid and wash with copious water to remove inorganic salts and residual DMF.
-
-
Purification: Recrystallize from Ethanol or Ethanol/Water mixtures. If necessary, purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
Figure 2: Process flow for the selective synthesis of the title compound.
Part 3: Medicinal Chemistry Applications[4][5][6][7][8]
This scaffold is not merely a chemical curiosity; it is a validated pharmacophore in drug discovery, particularly for oncology.
1. Kinase Inhibition (Hinge Binding)
The 2-aminopyrimidine motif is a classic "hinge binder" in kinase inhibitors. However, the sulfur-linked aniline variant offers distinct advantages:
-
Flexibility: The sulfur atom allows the two aromatic rings to adopt a non-coplanar geometry that fits into hydrophobic pockets (e.g., the "Gatekeeper" region) better than rigid biphenyl systems.
-
Electronic Modulation: The sulfur atom is less electron-donating than nitrogen, altering the
of the pyrimidine ring and tuning its hydrogen-bond accepting capability within the ATP-binding pocket.
2. Fragment-Based Drug Discovery (FBDD)
2-(Pyrimidin-2-ylsulfanyl)aniline serves as an excellent "fragment" for FBDD campaigns targeting:
-
c-Met (Hepatocyte Growth Factor Receptor)
-
MerTK (Mer Tyrosine Kinase)
-
PLK4 (Polo-like Kinase 4)
Researchers typically derivatize the free aniline amine (
3. Bioisosterism
In rational drug design, this scaffold is often used as a bioisostere for:
-
2-Anilinopyrimidines: (Replacing the -NH- linker with -S-).
-
2-Phenoxypyrimidines: (Replacing the -O- linker with -S-).
-
Effect: The substitution of S for NH/O increases lipophilicity (LogP) and alters metabolic stability (sulfur is susceptible to oxidation to sulfoxides/sulfones, which can be active metabolites or clearance routes).
References
-
Voskoboynik, O. Y., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs.[5][6] Chemistry of Heterocyclic Compounds.[1][4][7][6][8][9][10] (Review of synthesis and activity). Available at: [Link]
-
PubChem. 4-(Pyrimidin-2-yl)aniline Compound Summary. (For comparison of the non-sulfur analog). Available at: [Link]
-
MDPI (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors.[11] (Demonstrates the utility of the aniline-pyrimidine scaffold in kinase inhibitors). Available at: [Link]
Sources
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
- 8. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 11. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
